molecular formula C26H20FN3O3S B2942686 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 872205-80-6

2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2942686
CAS RN: 872205-80-6
M. Wt: 473.52
InChI Key: CUKVTYHQKJRUGC-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging

  • Radiosynthesis for PET Imaging : A study discussed the synthesis of radioligands for positron emission tomography (PET) imaging, focusing on compounds structurally related to the specified compound. This includes the use of fluorine-18 labeling for in vivo imaging of the translocator protein (18 kDa), which is significant in neuroinflammation detection (Dollé et al., 2008).

Synthesis of Novel Derivatives

  • Synthesis of Anti-Inflammatory Derivatives : A study synthesized derivatives of a similar compound, aiming to explore their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory properties, highlighting the compound's potential in medicinal chemistry (Sunder & Maleraju, 2013).

Neuroinflammation Imaging

  • Neuroinflammation PET Imaging : Novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , were synthesized and evaluated for their potential in neuroinflammation imaging. These compounds displayed high affinity for the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes (Damont et al., 2015).

Structural Analysis

  • Nuclear Magnetic Resonance Studies : The compound's analogs were studied using nuclear magnetic resonance (NMR), focusing on spin couplings and structural analysis. This research provides insight into the molecular structure and interactions of such compounds (Hirohashi, Inaba & Yamamoto, 1975).

Peripheral Benzodiazepine Receptor Study

  • Peripheral Benzodiazepine Receptors : Fluoroethoxy and fluoropropoxy substituted analogs of the compound were synthesized and found to have high in vitro affinity for peripheral benzodiazepine receptors. This research indicates potential applications in studying neurodegenerative disorders (Fookes et al., 2008).

properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-15-10-11-19(12-16(15)2)30-25(32)24-23(20-8-3-4-9-21(20)33-24)29-26(30)34-14-22(31)28-18-7-5-6-17(27)13-18/h3-13H,14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKVTYHQKJRUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

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